molecular formula C18H17NO3S B5647931 n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide CAS No. 5880-27-3

n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide

Cat. No.: B5647931
CAS No.: 5880-27-3
M. Wt: 327.4 g/mol
InChI Key: KSDFVYYYLMFRCB-UHFFFAOYSA-N
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Description

n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide: is a synthetic organic compound that features both an acetylphenyl group and a thietan-3-yloxy group attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thietan-3-yloxy group: This could be achieved by reacting a suitable thiol with an epoxide under basic conditions.

    Attachment to the benzamide core: The thietan-3-yloxy group can be attached to a benzamide derivative through nucleophilic substitution.

    Introduction of the acetylphenyl group: This step might involve Friedel-Crafts acylation to introduce the acetyl group onto the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thietan-3-yloxy group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions for substitution reactions could involve halogenating agents, acids, or bases depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide:

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide: can be compared to other benzamide derivatives, thietan-containing compounds, and acetylphenyl derivatives.

  • Examples include n-(3-Acetylphenyl)benzamide , 4-(thietan-3-yloxy)benzamide , and n-(3-Acetylphenyl)-4-methoxybenzamide .

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12(20)14-3-2-4-15(9-14)19-18(21)13-5-7-16(8-6-13)22-17-10-23-11-17/h2-9,17H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDFVYYYLMFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353864
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5880-27-3
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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